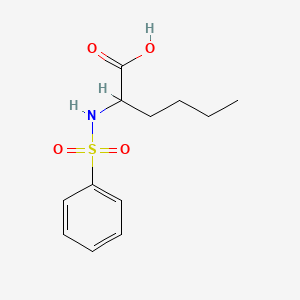

2-苯磺酰胺己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

2-Benzenesulfonamidohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用机制

Target of Action

2-Benzenesulfonamidohexanoic acid, as a sulfonamide derivative, is likely to exhibit a range of pharmacological activities. Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, glucose metabolism, and inflammation .

Mode of Action

Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for dna production in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to fluid balance, glucose metabolism, inflammation, and bacterial dna synthesis .

Pharmacokinetics

The pharmacokinetics of drugs are typically described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination . These processes determine the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation and is able to have an active effect.

Result of Action

Given its likely role as a sulfonamide, it may inhibit bacterial growth and proliferation by interfering with folic acid synthesis, which is essential for bacterial dna production .

生化分析

Biochemical Properties

Sulfonamides, the class of compounds to which it belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

It is known that changes in the acidity of the cellular environment can alter the properties of cell membranes . Acidosis, for example, can induce reprogramming of cellular metabolism to mitigate oxidative stress .

Molecular Mechanism

The Beckmann rearrangement, a reaction of oximes, could potentially be relevant to its mechanism of action . This rearrangement involves the conversion of the oxime to an amide, which could be relevant in the context of sulfonamide derivatives .

Temporal Effects in Laboratory Settings

It is known that the effects of certain substances can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of certain substances can vary with dosage in animal models .

Metabolic Pathways

It is known that metabolic pathways involve a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .

Transport and Distribution

It is known that drugs can cross cell membranes by various mechanisms, including passive diffusion, facilitated passive diffusion, active transport, and pinocytosis .

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidohexanoic acid typically involves the reaction of benzenesulfonyl chloride with hexanoic acid in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 2-Benzenesulfonamidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

2-Benzenesulfonamidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro and sulfonyl derivatives.

相似化合物的比较

Similar Compounds

Benzenesulfonamide: A simpler sulfonamide derivative with similar enzyme inhibitory properties.

Hexanoic acid: Shares the hexanoic acid moiety but lacks the sulfonamide group.

Sulfanilic acid: Contains a sulfonamide group but differs in the aromatic substitution pattern

Uniqueness

2-Benzenesulfonamidohexanoic acid is unique due to its combination of a sulfonamide group with a hexanoic acid moiety, providing a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .

生物活性

2-Benzenesulfonamidohexanoic acid is a sulfonamide derivative that exhibits a range of biological activities, primarily through its interactions with various enzymes and biochemical pathways. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Target Enzymes:

2-Benzenesulfonamidohexanoic acid functions primarily as an inhibitor of carbonic anhydrase (CA) and dihydropteroate synthetase, which are crucial for bacterial folic acid synthesis. The compound acts as a competitive antagonist to p-aminobenzoic acid (PABA), disrupting the synthesis of folic acid necessary for DNA production in bacteria.

Biochemical Pathways:

The inhibition of these enzymes suggests potential impacts on:

- Fluid balance : Alterations in bicarbonate levels can affect fluid retention.

- Glucose metabolism : Carbonic anhydrases are involved in metabolic processes.

- Inflammation : The compound may modulate inflammatory responses by interfering with CO2 transport and pH regulation.

Pharmacokinetics

The pharmacokinetic profile of 2-benzenesulfonamidohexanoic acid follows the LADME model (Liberation, Absorption, Distribution, Metabolism, and Elimination). Its absorption and distribution are influenced by its chemical structure, allowing it to cross cell membranes via passive diffusion and active transport mechanisms.

Antimicrobial Properties

Research indicates that 2-benzenesulfonamidohexanoic acid possesses significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported at approximately 6.63 mg/mL for S. aureus and 6.67 mg/mL for P. aeruginosa .

Anti-inflammatory Effects

In vivo studies demonstrated that compounds related to 2-benzenesulfonamidohexanoic acid significantly reduce carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties. The percentage inhibition was recorded at approximately 94.69% at 3 hours post-administration .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Certain derivatives showed comparable activity to Vitamin C in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated several benzenesulfonamide derivatives, including 2-benzenesulfonamidohexanoic acid, for their antimicrobial efficacy against common pathogens. The findings indicated that this compound exhibited robust activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent . -

Anti-inflammatory Research :

In a controlled experiment involving carrageenan-induced edema in rats, the administration of 2-benzenesulfonamidohexanoic acid resulted in significant reductions in inflammation markers compared to control groups. This study emphasizes the compound's therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Benzenesulfonamide | Inhibits dihydropteroate synthetase | Antimicrobial |

| Sulfanilic Acid | Similar sulfonamide structure | Antimicrobial |

| Hexanoic Acid Derivatives | Varies based on functional groups | Limited biological activity |

属性

IUPAC Name |

2-(benzenesulfonamido)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-2-3-9-11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLZXGQFGDIFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。